molecular formula C20H25N5O2 B4838387 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone

4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4838387
M. Wt: 367.4 g/mol
InChI Key: MCHKIOGDODGBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone works by binding to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to decreased activation of key pathways involved in cell growth, survival, and motility, ultimately resulting in decreased cancer cell proliferation and invasion.
Biochemical and Physiological Effects:
4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and sensitize cancer cells to radiation and chemotherapy. Additionally, it has been shown to decrease the expression of genes involved in drug resistance and metastasis.

Advantages and Limitations for Lab Experiments

4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR, which allows for more precise targeting of cancer cells. It has also been extensively studied, with a large body of literature supporting its use in cancer research. However, 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone also has several limitations. It is not effective against all types of cancer, and its efficacy can vary depending on the specific EGFR mutations present in a given tumor. Additionally, it has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone. One area of interest is in developing combination therapies that use 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone in conjunction with other targeted therapies or chemotherapy drugs. Additionally, there is interest in developing new analogs of 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone that may have improved efficacy or solubility. Finally, there is ongoing research to better understand the mechanisms of resistance to 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone and to develop strategies to overcome this resistance in cancer cells.

Scientific Research Applications

4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone has been widely used in scientific research for its ability to inhibit EGFR, a receptor that is overexpressed in many types of cancer. It has been shown to effectively block EGFR-mediated signaling pathways, leading to decreased cell proliferation, invasion, and metastasis. 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone has also been used in preclinical studies to evaluate its potential therapeutic efficacy against various types of cancer, including breast, lung, and head and neck cancers.

properties

IUPAC Name

4-anilino-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-14-13-24-9-11-25(12-10-24)20-22-16-7-4-8-17(27)18(16)19(23-20)21-15-5-2-1-3-6-15/h1-3,5-6,26H,4,7-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHKIOGDODGBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)CCO)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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